molecular formula C4H6F2N4 B2390318 2-(2,2-DIFLUOROETHYL)-2H-1,2,3-TRIAZOL-4-AMINE CAS No. 2138030-82-5

2-(2,2-DIFLUOROETHYL)-2H-1,2,3-TRIAZOL-4-AMINE

Cat. No.: B2390318
CAS No.: 2138030-82-5
M. Wt: 148.117
InChI Key: KIHHSUJCKWBSKH-UHFFFAOYSA-N
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Description

2-(2,2-DIFLUOROETHYL)-2H-1,2,3-TRIAZOL-4-AMINE is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-DIFLUOROETHYL)-2H-1,2,3-TRIAZOL-4-AMINE typically involves the reaction of 2,2-difluoroethylamine with triazole derivatives. One common method includes the use of 2,2-difluoroethylamine and 4-chlorotriazole under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as dimethylformamide or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-DIFLUOROETHYL)-2H-1,2,3-TRIAZOL-4-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyltriazole oxides, while reduction could produce difluoroethyltriazole amines. Substitution reactions can lead to a variety of substituted triazole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-DIFLUOROETHYL)-2H-1,2,3-TRIAZOL-4-AMINE is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties. This modification can enhance the compound’s stability, reactivity, and biological activity compared to other triazole derivatives .

Properties

IUPAC Name

2-(2,2-difluoroethyl)triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2N4/c5-3(6)2-10-8-1-4(7)9-10/h1,3H,2H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHHSUJCKWBSKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=C1N)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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